molecular formula C12H18OS B7972615 (4-(Pentylthio)phenyl)methanol

(4-(Pentylthio)phenyl)methanol

Cat. No.: B7972615
M. Wt: 210.34 g/mol
InChI Key: ARJHGHFJARXKDC-UHFFFAOYSA-N
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Description

(4-(Pentylthio)phenyl)methanol: is an organic compound with the chemical formula C12H18OS It is characterized by a phenyl ring substituted with a pentylthio group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pentylthio)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-bromothiophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 4-(pentylthio)phenyl bromide . This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Pentylthio)phenyl)methanol can undergo oxidation reactions to form the corresponding or derivatives. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding or derivatives using reducing agents such as or .

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.

Major Products:

    Oxidation: 4-(Pentylthio)benzaldehyde, 4-(Pentylthio)benzoic acid.

    Reduction: 4-(Pentylthio)phenylmethane, 4-(Pentylthio)phenylethanol.

    Substitution: 4-(Pentylthio)phenyl chloride, 4-(Pentylthio)phenylamine.

Scientific Research Applications

Chemistry: (4-(Pentylthio)phenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of thiol-containing compounds and aromatic derivatives . It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and protein binding studies .

Industry: The compound is used in the production of flavors and fragrances , particularly those with a sulfurous or thiol character. It is also employed in the manufacture of polymers and resins .

Comparison with Similar Compounds

  • (4-(Phenylthio)phenyl)methanol
  • (4-(Methylthio)phenyl)methanol
  • (4-(Ethylthio)phenyl)methanol

Comparison: (4-(Pentylthio)phenyl)methanol is unique due to the presence of the pentylthio group , which imparts distinct hydrophobic and steric properties compared to its shorter-chain analogs. This difference in chain length can significantly affect the compound’s solubility , reactivity , and biological activity . For example, the longer pentyl chain may enhance the compound’s ability to interact with lipophilic environments and membrane proteins , making it more effective in certain applications .

Properties

IUPAC Name

(4-pentylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJHGHFJARXKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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